molecular formula C14H26N2O2 B2998471 Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate CAS No. 2386023-55-6

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate

Katalognummer B2998471
CAS-Nummer: 2386023-55-6
Molekulargewicht: 254.374
InChI-Schlüssel: SWLSVBBJKXCOKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate is a chemical compound with the CAS Number: 2386023-55-6 . It has a molecular weight of 254.37 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-6-4-5-11(7-14)8-15-9-14/h11,15H,4-10H2,1-3H3, (H,16,17) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.37 . It is a powder at room temperature .

Wirkmechanismus

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts these signaling pathways and induces cell death in B-cell lymphoma cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and enhance the activity of T-cells. This compound has also been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate is its specificity for BTK. This makes it a valuable tool for studying the role of BTK in B-cell malignancies. However, this compound has limitations in terms of its solubility and stability, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and safety. Another area of interest is the evaluation of this compound in combination with other anti-cancer agents to enhance its anti-tumor activity. Finally, there is a need for further studies to elucidate the immunomodulatory effects of this compound and its potential for the treatment of autoimmune diseases.
Conclusion:
This compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of B-cell malignancies. Its specificity for BTK makes it a valuable tool for studying the role of BTK in cancer and immunology. Further studies are needed to optimize its pharmacokinetic properties, evaluate its potential in combination with other agents, and explore its immunomodulatory effects.

Synthesemethoden

The synthesis of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate involves a multi-step process that starts with the reaction of tert-butylamine and 3-azabicyclo[3.3.1]nonane-9-carboxylic acid. The resulting product is then reacted with methyl chloroformate to form the tert-butyl ester. The final step involves the reaction of the tert-butyl ester with N-methyl-1,3-propanediamine to form this compound.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit the growth of B-cell lymphoma cells and enhance the efficacy of other anti-cancer agents. This compound has also been shown to inhibit the activation of B-cell receptor signaling pathways, which are critical for the survival and proliferation of B-cell malignancies.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name

tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-6-4-5-11(7-14)8-15-9-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLSVBBJKXCOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.